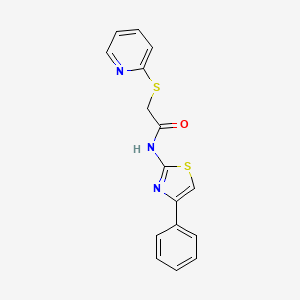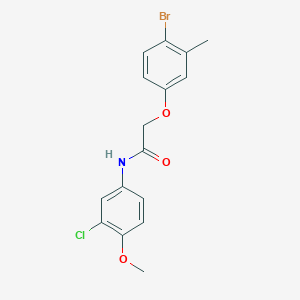![molecular formula C19H27N3O4 B6081837 N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide, also known as AMPA, is a compound that has been studied extensively due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to possess various biochemical and physiological effects.
科学的研究の応用
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, neuroprotective, and analgesic properties. Studies have also shown that this compound can improve cognitive function and memory retention. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide acts as a positive allosteric modulator of the this compound receptor, which is a subtype of the ionotropic glutamate receptor. This receptor plays a crucial role in the excitatory neurotransmission in the central nervous system. By modulating the activity of the this compound receptor, this compound can enhance synaptic transmission and improve cognitive function. Additionally, this compound has been found to have a neuroprotective effect by reducing excitotoxicity and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can enhance synaptic transmission, improve cognitive function, and protect against neurodegeneration. Additionally, this compound has been found to have analgesic properties and can reduce inflammation. Studies have also shown that this compound can improve motor function and reduce the severity of seizures.
実験室実験の利点と制限
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is stable and easy to synthesize, and its effects can be easily measured using electrophysiological techniques. However, one limitation of this compound is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results. Additionally, the effects of this compound can vary depending on the experimental conditions, which can make it difficult to compare results across studies.
将来の方向性
There are several future directions for research on N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide. One area of interest is the development of more selective this compound modulators that can target specific subtypes of the receptor. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and neurodegeneration. Another area of interest is the potential use of this compound in combination with other compounds for the treatment of neurological disorders. Finally, more research is needed to understand the mechanisms underlying the analgesic and anti-inflammatory effects of this compound.
合成法
The synthesis of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide involves the reaction of N-allyl-3-aminopiperidine-1-carboxamide with 2-methoxyphenylacetic acid chloride in the presence of a base. The resulting compound is then reacted with N-methyl-N-(tert-butoxycarbonyl)aminoacetaldehyde to obtain the final product. The synthesis of this compound has been optimized to produce high yields and purity.
特性
IUPAC Name |
3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-3-10-20-19(24)22-11-6-7-15(13-22)12-21-18(23)14-26-17-9-5-4-8-16(17)25-2/h3-5,8-9,15H,1,6-7,10-14H2,2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYAZNGBWKOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6081760.png)


![N-(4-methylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081774.png)
![N-(4-fluorophenyl)-1-[4-(methylthio)benzoyl]-3-piperidinamine](/img/structure/B6081782.png)

![N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6081810.png)
![ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B6081812.png)
![4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol](/img/structure/B6081821.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)